3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile
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Overview
Description
3-Oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile is a complex organic compound with the molecular formula C8H9NO. It is characterized by a tricyclic structure that includes an oxygen atom and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a bicyclic ketone with a nitrile source in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted compounds .
Scientific Research Applications
3-Oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile involves its interaction with molecular targets through its reactive functional groups. The nitrile group can participate in nucleophilic addition reactions, while the tricyclic structure can interact with various biological molecules. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
3-Oxatricyclo[3.2.1.0,2,4]octane: Lacks the nitrile group, making it less reactive in certain types of reactions.
2,3-Epoxybicyclo[2.2.1]heptane: Similar tricyclic structure but different functional groups, leading to different reactivity and applications.
Uniqueness
3-Oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile is unique due to the presence of both a nitrile group and an oxygen atom within its tricyclic structure. This combination of features imparts distinct reactivity and makes it valuable for specific applications in synthesis and research .
Properties
CAS No. |
18776-20-0 |
---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile |
InChI |
InChI=1S/C8H9NO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-2H2 |
InChI Key |
OVMGDBGKKIIJRU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C#N)C3C2O3 |
Origin of Product |
United States |
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